molecular formula C9H18ClNO B1440772 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride CAS No. 1219981-12-0

2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride

Cat. No. B1440772
M. Wt: 191.7 g/mol
InChI Key: YVOQXNAFJKYWKC-UHFFFAOYSA-N
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Description

2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride, also known as MPM and MPMPH, is a chemical compound with the molecular formula C9H18ClNO1. It has gained attention due to its potential applications in various fields of research and industry1.



Synthesis Analysis

Unfortunately, the synthesis process for 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride is not readily available from the search results. Further research or consultation with a chemical expert may be necessary.



Molecular Structure Analysis

The molecular structure of 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride is represented by the molecular formula C9H18ClNO1. The molecular weight of this compound is 191.7 g/mol1.



Chemical Reactions Analysis

The specific chemical reactions involving 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride are not provided in the search results. Detailed information about its reactivity may require further investigation or consultation with a chemical expert.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride are not fully detailed in the search results. However, it is known that the molecular weight of this compound is 191.7 g/mol1.


Scientific Research Applications

Polymer Synthesis and Application

The oxidative coupling polymerization of derivatives bearing ether moieties demonstrates the role of such compounds in synthesizing polymers with specific functionalities. These polymers exhibit characteristics suitable for chiral recognition, indicating their potential in developing materials with selective interaction abilities towards certain molecules, such as amino acids (Habaue, Seko, & Okamoto, 2003).

Medicinal Chemistry and Drug Development

In the context of medicinal chemistry, derivatives similar to 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride have been explored for their pharmaceutical applications. For instance, compounds involving pyrrolidinylmethyl ethers have been investigated for their potential as κ-opioid receptor antagonists, showing promise in the treatment of depression and addiction disorders (Grimwood et al., 2011).

Supramolecular Chemistry

The synthesis of supramolecular dendrimers incorporating phenylpropyl ether-based structures exemplifies the compound's applicability in creating highly ordered and complex molecular architectures. These dendrimers self-assemble into structures with potential applications ranging from nanotechnology to materials science, demonstrating unique properties such as porous columnar lattices and hollow supramolecular spheres (Percec et al., 2006).

Material Functionalization

The functionalization of materials with specific chemical groups can significantly alter their properties. For example, polymers bearing ether and sulfide links, along with electron-withdrawing trifluoromethyl groups, have been synthesized for their outstanding solubility, thermal stability, and optical properties. These materials find applications in various fields, including electronics and photonics, where their low refractive indexes and thermal stability are advantageous (Shockravi, Abouzari‐Lotf, Javadi, & Atabaki, 2009).

Safety And Hazards

The safety and hazards associated with 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride are not specified in the search results. It is recommended to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions and potential applications of 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride are not specified in the search results. However, it has been noted that this compound has potential applications in various fields of research and industry1.


properties

IUPAC Name

3-(2-methylprop-2-enoxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-8(2)6-11-7-9-3-4-10-5-9;/h9-10H,1,3-7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOQXNAFJKYWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride

CAS RN

1219981-12-0
Record name Pyrrolidine, 3-[[(2-methyl-2-propen-1-yl)oxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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